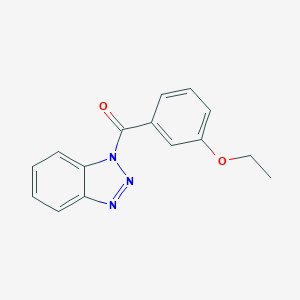![molecular formula C21H24N2O3 B250079 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenol with 2-bromoacetophenone to form an intermediate, which is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide
- 2-(4-methoxyphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide
Uniqueness
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-9-11-17(12-10-16)26-15-20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
Clave InChI |
XTYULOUDXLQUCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate](/img/structure/B249997.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B249998.png)
![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)

![N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

